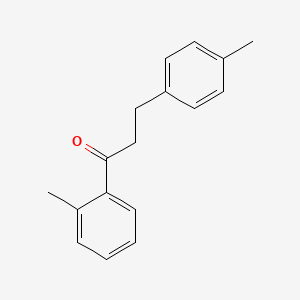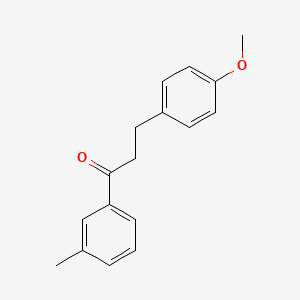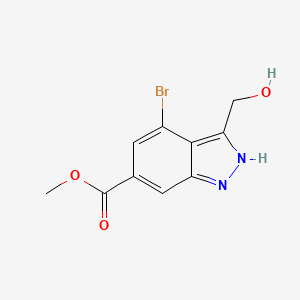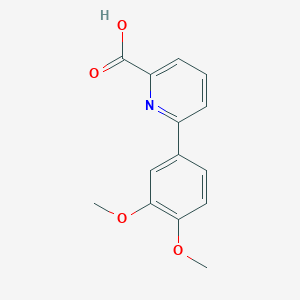
6-(3,4-Dimethoxyphenyl)picolinic acid
Übersicht
Beschreibung
6-(3,4-Dimethoxyphenyl)picolinic acid, also known as DMPA, is an organic compound with the molecular formula C14H13NO4 . It is a picolinic acid derivative and is derived from the reaction of 3,4-Dimethoxybenzyl alcohol and Picolinic acid.
Synthesis Analysis
The synthesis of picolinic acid derivatives involves a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes .Molecular Structure Analysis
The molecular structure of 6-(3,4-Dimethoxyphenyl)picolinic acid comprises a pyridine ring with carboxylate, hydroxyl, and sulfate groups at the 2-, 3-, and 6-positions, respectively .Physical And Chemical Properties Analysis
6-(3,4-Dimethoxyphenyl)picolinic acid is a white crystalline powder and is soluble in common organic solvents such as ethanol, methanol, and DMSO.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has delved into the synthesis and characterization of complexes involving picolinic acid derivatives. For instance, studies on mixed ligand cobalt(II) picolinate complexes revealed their synthesis, DNA binding, and photocleavage properties, highlighting their potential in DNA interaction studies (Kawade et al., 2011). Another investigation focused on acid-induced degradation of phosphorescent dopants for OLEDs, using picolinate as a key compound, indicating its relevance in material science and technology (Baranoff et al., 2012).
Catalysis and Sensing Applications
Picolinic acid derivatives have been explored for their catalytic and sensing capabilities. A multifunctional Tb-MOF (Metal-Organic Framework) based on 5-(4-carboxyphenyl)picolinic acid demonstrated highly discriminative sensing for Eu3+/Dy3+ and served as a catalyst support for Ag nanoparticles, underscoring its utility in catalysis and environmental sensing (Xu et al., 2017).
Environmental Applications
The role of picolinic acid in enhancing the Fenton reaction for water treatment has been examined. A study showed that picolinic acid accelerated iron cycling and co-generated a selective Fe-based oxidant, facilitating the degradation of pollutants at a broader pH range, which is significant for wastewater treatment innovations (Yang et al., 2021).
Antioxidant Activity
Research into the antioxidant properties of picolinic acid derivatives has been conducted. A comprehensive review on the analytical methods used in determining antioxidant activity discussed the relevance and standardization of assays, including those that might apply to picolinic acid derivatives, underscoring the importance of these compounds in nutritional science and food chemistry (Munteanu & Apetrei, 2021).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Wirkmechanismus
Target of Action
The primary target of 6-(3,4-Dimethoxyphenyl)picolinic acid, a derivative of picolinic acid, is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
6-(3,4-Dimethoxyphenyl)picolinic acid works by binding to ZFPs , which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is believed to be the primary mode of action for this compound .
Biochemical Pathways
The biochemical pathway of picolinic acid degradation has been studied . The pathway involves several steps:
Result of Action
The result of the action of 6-(3,4-Dimethoxyphenyl)picolinic acid is primarily its antiviral activity . It has been shown to be effective against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . This antiviral activity is believed to be due to the compound’s ability to inhibit membrane fusion events during viral entry .
Eigenschaften
IUPAC Name |
6-(3,4-dimethoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-12-7-6-9(8-13(12)19-2)10-4-3-5-11(15-10)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOCFHPMDLMALK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CC=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621626 | |
| Record name | 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)picolinic acid | |
CAS RN |
479225-16-6 | |
| Record name | 6-(3,4-Dimethoxyphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Aminodipyrido[1,2-a:3',2-D]imidazole Hydrochloride](/img/structure/B1629811.png)
![3-[(4-Methylphenoxy)methyl]azetidine](/img/structure/B1629812.png)




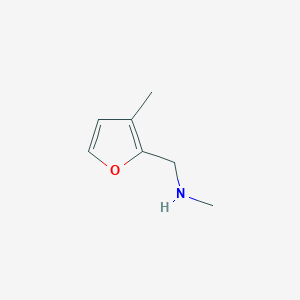

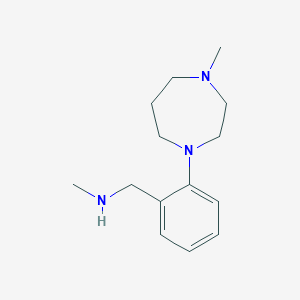
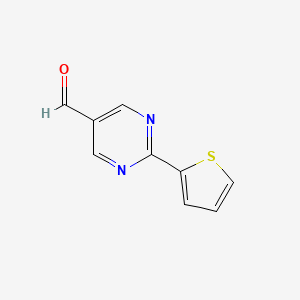
![1-[2-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1629829.png)
